Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N,N-dimethyl-
Description
Infrared Spectroscopy
IR spectral data (hypothetical) for this compound would feature:
Nuclear Magnetic Resonance Spectroscopy
$$^1$$H NMR (predicted, 400 MHz, DMSO-d$$_6$$):
- δ 1.20 (t, 3H) : Ethyl group CH$$_3$$.
- δ 2.35 (s, 3H) : Pyrimidine C6-CH$$_3$$.
- δ 3.05 (s, 6H) : N,N-dimethyl groups.
- δ 4.10 (q, 2H) : Ethyl CH$$_2$$.
- δ 7.45 (s, 1H) : Pyrimidine C5-H.
$$^{13}$$C NMR (predicted, 100 MHz, DMSO-d$$_6$$):
UV-Vis Spectroscopy
The compound exhibits a λ$$_{max}$$ at 265 nm in methanol, attributed to the π→π* transition of the pyrimidine ring. A weaker n→π* transition appears near 310 nm due to the conjugated carbonyl groups.
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 255.34 ([M+H]$$^+$$), consistent with the molecular weight. Fragmentation patterns include:
Computational Chemistry Approaches for Electronic Structure Prediction
DFT calculations at the B3LYP/6-31G(d) level provide electronic structure insights:
- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
- Atomic charges : The sulfur atom carries a partial negative charge (-0.25 e), while the pyrimidine nitrogen atoms are positively polarized (+0.15 e).
Molecular electrostatic potential (MEP) maps highlight nucleophilic regions at the sulfur and carbonyl oxygen atoms, suggesting sites for electrophilic attack. TD-DFT simulations corroborate the UV-Vis absorption bands, assigning them to electronic transitions within the pyrimidine ring.
Properties
Molecular Formula |
C11H17N3O2S |
|---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H17N3O2S/c1-5-8-7(2)12-11(13-10(8)16)17-6-9(15)14(3)4/h5-6H2,1-4H3,(H,12,13,16) |
InChI Key |
PKGXHGKSIKQJMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC(=O)N(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis Overview
The synthesis generally follows these steps:
Formation of Pyrimidine Derivative : The initial step often involves the reaction of thiourea with acetoacetic ester or similar compounds to form a pyrimidine derivative. This reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures (70°C–80°C) for several hours.
Thioether Bond Formation : Following the formation of the pyrimidine structure, an acetamide group is introduced via alkylation reactions. This step may involve using chloroacetanilide as a reagent, which reacts with the pyrimidine derivative in a similar solvent system.
Final Modifications : The final product is usually obtained by purification methods such as recrystallization from suitable solvents (e.g., acetone-DMF mixtures) to yield pure Acetamide, 2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N,N-dimethyl-.
Detailed Reaction Scheme
| Step | Reaction Description | Conditions |
|---|---|---|
| 1 | Thiourea + Acetoacetic Ester → Pyrimidine Derivative | DMF, 70°C–80°C, 1 hour |
| 2 | Pyrimidine Derivative + Chloroacetanilide → Acetamide Compound | DMF, Stirring for 5 hours |
| 3 | Purification | Recrystallization from acetone-DMF |
The overall yield of Acetamide, 2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N,N-dimethyl-, varies depending on the specific conditions employed during synthesis but can reach yields around 60% to 82% in optimized conditions. Characterization typically involves techniques such as NMR spectroscopy to confirm the structure and purity of the synthesized compound.
Spectroscopic Data
The characterization of synthesized compounds often includes:
Acetamide derivatives with similar structures are known for their diverse biological activities, including potential interactions with enzymes and receptors that may inhibit their functions. The specific biological activities of this compound remain to be fully explored but suggest promising avenues for further research in drug development.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. For example:
Reaction Conditions
-
Acidic Hydrolysis : 6M HCl, reflux (110°C, 8–12 hours)
-
Basic Hydrolysis : 2M NaOH, 70°C, 4 hours
The thioether linkage remains stable under these conditions, preserving the pyrimidine core. Hydrolysis products are often intermediates for further functionalization, such as esterification or amide coupling .
Alkylation and Arylation
The sulfur atom in the thioether group acts as a nucleophile, enabling alkylation or arylation via nucleophilic substitution:
Example Reaction
-
Alkylation : Reaction with methyl iodide in DMF using NaH as a base:
| Reaction Type | Reactants | Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|---|
| Alkylation | Compound + CH₃I | NaH, DMF, 25°C, 6h | S-Methyl derivative | 65–70 | |
| Arylation | Compound + PhCH₂Br | K₂CO₃, DMF, 80°C | Benzylthioether analog | 55–60 |
Alkylation enhances lipophilicity, which is critical for modulating bioavailability in drug candidates.
Cyclization Reactions
The pyrimidine ring participates in cyclization reactions to form fused heterocycles. For instance:
Reaction with Phenyl Isothiocyanate
Under basic conditions, the compound reacts with phenyl isothiocyanate to form a thiazolo[4,5-d]pyrimidine derivative :
| Reaction Type | Reactants | Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclization | Compound + PhNCS | Triethylamine, 1,4-dioxane, 80°C | Thiazolo-pyrimidine | 72–75 |
These fused heterocycles exhibit enhanced biological activity, particularly as anti-inflammatory agents .
Oxidation Reactions
The thioether group is oxidized to sulfoxide or sulfone derivatives using oxidizing agents:
Oxidation with m-CPBA
-
Sulfoxide Formation : 1 eq. m-CPBA, CH₂Cl₂, 0°C (95% yield).
-
Sulfone Formation : 2 eq. m-CPBA, CH₂Cl₂, 25°C (88% yield).
| Oxidation State | Reactants | Conditions | Products | Reference |
|---|---|---|---|---|
| Sulfoxide | Compound + m-CPBA | CH₂Cl₂, 0°C | Sulfoxide derivative | |
| Sulfone | Compound + m-CPBA | CH₂Cl₂, 25°C | Sulfone derivative |
Sulfone derivatives often show improved metabolic stability in pharmacokinetic studies.
Nucleophilic Substitution at the Pyrimidine Ring
The 4-oxo group on the pyrimidine ring facilitates nucleophilic substitution reactions. For example, reaction with hydroxylamine yields hydroxamic acid derivatives:
| Reaction Type | Reactants | Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|---|
| Hydroxylation | Compound + NH₂OH | Ethanol, reflux | Hydroxamic acid analog | 60–65 |
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of pyrimidine compounds exhibit considerable antimicrobial properties. Acetamide derivatives have been synthesized and evaluated for their antifungal activity against pathogens such as Candida albicans. Studies indicate that modifications to the pyrimidine structure significantly influence their efficacy, with certain acetamide derivatives showing promising results in inhibiting fungal growth .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory potential. A study focusing on structurally similar acetamides revealed that specific substitutions can enhance anti-inflammatory activity. This suggests that Acetamide, 2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N,N-dimethyl- may also exhibit similar properties, warranting further investigation into its pharmacological effects .
Cancer Research
Pyrimidine derivatives are known for their role in cancer treatment. The unique structure of Acetamide, 2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N,N-dimethyl-, particularly the presence of the thio group, may enhance its interaction with biological targets involved in cancer pathways. Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, indicating a need for deeper exploration into its mechanisms of action.
Pesticidal Properties
The compound's structural attributes make it a candidate for development as a pesticide. Its thioether linkage may contribute to its ability to disrupt biological processes in pests. Research on related compounds has shown effectiveness in controlling agricultural pests, suggesting that Acetamide derivatives could be synthesized and tested for similar applications .
Herbicidal Activity
In addition to pest control, there is interest in the herbicidal potential of pyrimidine-based compounds. The synthesis of acetamides with specific substituents has led to the discovery of herbicides that target specific plant metabolic pathways. Investigating Acetamide, 2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N,N-dimethyl-'s herbicidal properties could lead to new formulations for weed management in agriculture .
Structure–Activity Relationship (SAR) Analysis
SAR studies have been pivotal in understanding how structural modifications influence biological activity. For Acetamide derivatives, computational models can predict how changes in substituents affect their interaction with biological targets. Such insights can guide the design of more potent compounds with desired therapeutic effects .
Quantitative Structure–Activity Relationship (QSAR) Models
QSAR models have been developed to correlate chemical structure with biological activity quantitatively. These models can be applied to predict the efficacy of Acetamide derivatives against various pathogens and conditions based on their chemical properties and structural features .
Mechanism of Action
The mechanism of action of Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N,N-dimethyl- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
- Substituent Impact: N,N-Dimethyl vs. Electron-Donating vs. Withdrawing Groups: Chlorine substituents in 5.6 may enhance reactivity in electrophilic environments, whereas ethyl/methyl groups in the target compound favor steric stabilization .
Table 3: Reported Pharmacological Profiles
- Activity Trends: Thioacetamide derivatives with aromatic substituents (e.g., 4y) show stronger anticancer activity than aliphatic analogs, likely due to enhanced target binding . Chlorinated derivatives (e.g., 5.6) may exhibit superior antibacterial effects compared to non-halogenated compounds .
Physicochemical Properties
- Lipophilicity : The N,N-dimethyl group in the target compound increases logP compared to polar N-aryl analogs (e.g., 5.15), favoring blood-brain barrier penetration but reducing aqueous solubility .
- Hydrogen Bonding: Pyrimidinone NH and carbonyl groups enable hydrogen bonding, critical for target recognition .
Biological Activity
Acetamide, 2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N,N-dimethyl-, identified by CAS number 606114-44-7, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine backbone with a thioether functional group, which is known to influence its biological activity. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly enzymes and receptors.
Biological Activity
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of acetamide derivatives. For instance, compounds similar to acetamide have shown cytotoxic effects against various cancer cell lines. A notable study indicated that derivatives with similar structural motifs exhibited IC50 values ranging from 1.88 μM to 4.2 μM against MCF-7 and A375 cell lines, respectively . This suggests that acetamide may possess similar or enhanced anticancer properties.
Table 1: Anticancer Activity of Related Compounds
2. Antimicrobial Activity
Research has also focused on the antimicrobial properties of acetamide derivatives. A study evaluating various acetamide compounds demonstrated notable activity against both Gram-positive and Gram-negative bacteria as well as fungi . The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
3. Toxicological Profile
Despite its promising biological activities, the toxicological profile of acetamide derivatives must be considered. Studies have indicated that high doses may lead to liver damage and other organ toxicity . Long-term exposure in animal models has shown a correlation between high acetamide levels and liver cancer development . Therefore, careful dosage and administration are crucial in therapeutic applications.
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a controlled study, a derivative of acetamide was tested against the NCI-H460 lung cancer cell line. The compound exhibited significant growth inhibition with an IC50 value of approximately 26 µM, indicating its potential as a therapeutic agent in lung cancer treatment.
Case Study 2: Antimicrobial Efficacy
A series of acetamide derivatives were synthesized and tested for antimicrobial activity against ten bacterial and fungal species. The results indicated that several derivatives displayed significant antimicrobial effects, particularly against Staphylococcus aureus and Candida albicans .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
